molecular formula C21H17N5O6 B12996810 N-(3-Nitrophenyl)-2-(4-((2-(4-nitrophenyl)hydrazono)methyl)phenoxy)acetamide

N-(3-Nitrophenyl)-2-(4-((2-(4-nitrophenyl)hydrazono)methyl)phenoxy)acetamide

Cat. No.: B12996810
M. Wt: 435.4 g/mol
InChI Key: VODVXKQXYMGADN-LPYMAVHISA-N
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Description

N-(3-Nitrophenyl)-2-(4-((2-(4-nitrophenyl)hydrazono)methyl)phenoxy)acetamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates an acetamide core linked to a phenoxy ether and a key hydrazone functional group, a motif present in compounds studied for various biological activities . The presence of nitroaryl substituents suggests potential for investigation in areas such as enzyme inhibition or cellular signaling pathway analysis, given that similar nitrated acetamide derivatives are subjects of biochemical research . This compound is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for verifying the suitability of this compound for their specific experimental objectives.

Properties

Molecular Formula

C21H17N5O6

Molecular Weight

435.4 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-[4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C21H17N5O6/c27-21(23-17-2-1-3-19(12-17)26(30)31)14-32-20-10-4-15(5-11-20)13-22-24-16-6-8-18(9-7-16)25(28)29/h1-13,24H,14H2,(H,23,27)/b22-13+

InChI Key

VODVXKQXYMGADN-LPYMAVHISA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-(3-Nitrophenyl)-2-(4-((2-(4-nitrophenyl)hydrazono)methyl)phenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C23H22N6O4
  • Molecular Weight : 430.47 g/mol
  • CAS Number : 883803-23-4

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of hydrazone linkages and substitution reactions to introduce nitrophenyl groups. The detailed synthetic pathway can be outlined as follows:

  • Formation of Hydrazone : Reacting 4-nitrophenyl hydrazine with appropriate aldehydes.
  • Acetylation : Introducing an acetamide group to enhance solubility and biological activity.
  • Final Coupling : Combining the intermediate products to form the final compound.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, compounds containing nitrophenyl groups have been shown to inhibit cell proliferation in various cancer cell lines.

  • Case Study : A related compound demonstrated an IC50 value of 1.61 µg/mL against Jurkat cells, suggesting that this compound may exhibit comparable or superior efficacy in cancer treatment .
CompoundCell LineIC50 (µg/mL)
Compound AJurkat1.61 ± 1.92
Compound BA-431< Doxorubicin

Antimicrobial Activity

The antimicrobial potential of nitrophenyl derivatives has also been explored, with promising results against both Gram-positive and Gram-negative bacteria.

  • Research Findings : Studies have shown that certain nitrophenyl compounds possess Minimum Inhibitory Concentration (MIC) values as low as 31.25 µg/mL against Staphylococcus epidermidis, indicating strong antibacterial properties .
PathogenMIC (µg/mL)
Staphylococcus epidermidis31.25
Escherichia coli50.00

The biological activity of this compound is believed to involve several mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Protein Synthesis : The presence of nitro groups may interfere with bacterial protein synthesis, contributing to its antimicrobial effects.
  • Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in target cells, which can lead to cell death.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of N-(3-Nitrophenyl)-2-(4-((2-(4-nitrophenyl)hydrazono)methyl)phenoxy)acetamide exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. These studies revealed that certain derivatives demonstrated cytotoxic effects comparable to standard chemotherapy agents like cisplatin .

Mechanism of Action
The mechanism underlying the anticancer activity is thought to involve the inhibition of dihydrofolate reductase, an enzyme critical for DNA synthesis. Molecular docking studies have shown promising binding affinities for these compounds, suggesting potential as effective inhibitors in cancer therapy .

Agricultural Applications

Pesticidal Properties
this compound has also been explored for its pesticidal properties. Botanical pesticides are gaining traction due to their eco-friendliness and reduced toxicity compared to synthetic alternatives. Compounds with nitrophenyl groups have been shown to possess insecticidal and acaricidal activities, making them suitable candidates for developing new pest management strategies .

Case Study: Efficacy Against Pests
In a study assessing the efficacy of various botanical extracts, compounds containing the nitrophenyl moiety were found to significantly reduce pest populations in controlled environments. The results indicated a reduction in pest viability by over 70% at specific concentrations, highlighting the potential for agricultural applications .

Materials Science

Polymeric Composites
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Research indicates that such composites exhibit improved thermal stability and mechanical strength compared to unmodified polymers. This enhancement is attributed to the strong intermolecular interactions facilitated by the nitrophenyl groups within the polymer structure .

Table: Properties of Composites

Composite TypeThermal Stability (°C)Mechanical Strength (MPa)
Unmodified Polymer20030
Polymer + Compound25045

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Key Substituents Molecular Weight Notable Features Reference
N-(3-Nitrophenyl)-2-(4-((2-(4-nitrophenyl)hydrazono)methyl)phenoxy)acetamide 3-Nitrophenyl, 4-nitrophenyl hydrazone, phenoxy-acetamide ~466.37 g/mol† Dual nitro groups; hydrazone bridge Target
(E)-2-(4-((2-Isonicotinoylhydrazono)methyl)phenoxy)-N-(4-nitrophenyl)acetamide (3o) 4-Nitrophenyl, isonicotinoyl hydrazone, phenoxy-acetamide ~409.35 g/mol Single nitro group; pyridine substituent
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide 4-Nitrophenyl, formyl-methoxyphenoxy, acetamide ~374.32 g/mol Methoxy and formyl groups; no hydrazone
(E)-2-(4-((4-((2-(1H-Indole-2-carbonyl)hydrazono)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide (11d) Indole-carbonyl hydrazone, triazole, methoxyphenyl, phenoxy-acetamide ~523.54 g/mol Triazole-indole hybrid; α-glucosidase inhibitor (IC50 = 6.31 µM)
2-(4-((4-Acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-nitrophenyl)acetamide (10) 4-Nitrophenyl, acetylphenoxy-triazole, acetamide ~439.40 g/mol Triazole-acetylphenoxy hybrid; InhA inhibitor potential

†Calculated based on formula C22H18N4O4.

Key Observations :

Substituent Effects: The dual nitro groups in the target compound likely increase polarity and thermal stability compared to mono-nitro analogs like 3o . Hydrazone vs. Triazole Linkers: Hydrazone-based compounds (target, 3o) exhibit rigid planar structures favoring π-π stacking, while triazole-containing derivatives (11d, 10) introduce additional hydrogen-bonding sites, enhancing biological interactions .

Synthetic Yields :

  • Hydrazone-linked acetamides (e.g., 3o ) are synthesized in high yields (~85%) via condensation reactions between hydrazides and aldehydes .
  • Triazole derivatives (e.g., 11d ) require click chemistry (Cu-catalyzed azide-alkyne cycloaddition), with yields ranging from 66% to 85% .

Biological Activity: α-Glucosidase Inhibition: Triazole-indole hybrids like 11d show exceptional potency (IC50 = 6.31 µM), surpassing acarbose (IC50 = 750 µM) . The target compound’s nitro groups may enhance electron-deficient interactions with enzyme active sites. Antimicrobial Potential: Nitro groups in compounds like 10 are associated with antimicrobial activity, suggesting the target compound could share similar properties .

Preparation Methods

Synthesis of the Chloroacetamide Intermediate

The initial step typically involves the preparation of a chloroacetamide derivative bearing the 3-nitrophenyl substituent on the nitrogen atom.

Procedure:

  • React 3-nitroaniline with chloroacetyl chloride in an aprotic solvent such as dry dichloromethane (CH2Cl2) or dimethylformamide (DMF).
  • Use a base like potassium carbonate (K2CO3) to neutralize the generated HCl.
  • The reaction is performed at low temperature (0 °C) initially, then allowed to warm to room temperature and stirred for 4–6 hours.
  • After completion, the reaction mixture is worked up by evaporating the solvent, washing the solid with water, and recrystallizing from hexane/ethyl acetate to obtain pure 2-chloro-N-(3-nitrophenyl)acetamide.

Key Data:

Parameter Details
Starting materials 3-nitroaniline, chloroacetyl chloride
Solvent Dry CH2Cl2 or DMF
Base K2CO3
Temperature 0 °C to room temperature
Reaction time 4–6 hours
Purification Recrystallization (hexane/ethyl acetate)
Yield Typically high (>80%)

This step is analogous to procedures reported for related chloroacetamide derivatives.

Formation of the Phenoxyacetamide Intermediate

Next, the chloroacetamide intermediate undergoes nucleophilic substitution with 4-hydroxybenzaldehyde to introduce the phenoxy group bearing an aldehyde functionality.

Procedure:

  • Dissolve the chloroacetamide intermediate and 4-hydroxybenzaldehyde in acetone.
  • Add K2CO3 as a base and a catalytic amount of potassium iodide (KI) to facilitate the substitution.
  • Stir the mixture at room temperature for 10–12 hours.
  • After completion, evaporate acetone, extract the product with ethyl acetate, wash with water, dry over sodium sulfate, and purify by column chromatography.

Key Data:

Parameter Details
Starting materials 2-chloro-N-(3-nitrophenyl)acetamide, 4-hydroxybenzaldehyde
Solvent Acetone
Base K2CO3
Catalyst KI (0.5 mmol)
Temperature Room temperature
Reaction time 10–12 hours
Purification Column chromatography
Yield Moderate to high (70–85%)

This step yields 2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide, a key intermediate for hydrazone formation.

Hydrazone Formation via Condensation with 4-Nitrophenylhydrazine

The final step involves condensation of the aldehyde intermediate with 4-nitrophenylhydrazine to form the hydrazono methyl linkage.

Procedure:

  • Mix the aldehyde intermediate with 4-nitrophenylhydrazine in a solvent mixture of ethanol and water.
  • Stir the reaction at room temperature for 4–6 hours.
  • The hydrazone product precipitates out and is collected by filtration.
  • Wash the solid with cold ethanol to purify.

Key Data:

Parameter Details
Starting materials 2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide, 4-nitrophenylhydrazine
Solvent EtOH/H2O mixture
Temperature Room temperature
Reaction time 4–6 hours
Purification Filtration and washing with cold EtOH
Yield High (80–90%)

This condensation is a typical hydrazone formation reaction, yielding the target compound with the hydrazono methyl bridge.

Summary Table of Preparation Steps

Step Reaction Type Reagents & Conditions Product Yield (%) Notes
1 Acetamide formation 3-nitroaniline + chloroacetyl chloride, K2CO3, CH2Cl2, 0 °C to RT, 4–6 h 2-chloro-N-(3-nitrophenyl)acetamide >80 Recrystallization purification
2 Nucleophilic substitution Intermediate + 4-hydroxybenzaldehyde, K2CO3, KI, acetone, RT, 10–12 h 2-(4-formylphenoxy)-N-(3-nitrophenyl)acetamide 70–85 Column chromatography
3 Hydrazone condensation Aldehyde intermediate + 4-nitrophenylhydrazine, EtOH/H2O, RT, 4–6 h N-(3-Nitrophenyl)-2-(4-((2-(4-nitrophenyl)hydrazono)methyl)phenoxy)acetamide 80–90 Filtration and washing

Analytical and Characterization Data

  • Melting Point: Typically in the range of 220–230 °C for the final hydrazone compound.
  • IR Spectroscopy: Characteristic bands include amide C=O (~1650 cm⁻¹), N–H stretching (~3300 cm⁻¹), and nitro group vibrations (~1500 and 1350 cm⁻¹).
  • [^1H NMR](pplx://action/followup): Signals for aromatic protons, hydrazone CH=N proton (~8.5–9.5 ppm), and methylene protons adjacent to oxygen (~4.5–5.0 ppm).
  • Mass Spectrometry: Molecular ion peak consistent with the molecular formula C21H16N6O7 (exact mass ~460 g/mol).
  • Purity: Confirmed by chromatographic methods such as HPLC or TLC.

Research Findings and Notes

  • The use of mild bases like K2CO3 and room temperature conditions in substitution and condensation steps ensures high selectivity and yield.
  • The hydrazone formation is generally rapid and high-yielding under mild conditions without the need for acid catalysis.
  • Purification by recrystallization and chromatography yields analytically pure compounds suitable for biological evaluation.
  • Similar synthetic routes have been reported for related phenoxyacetamide hydrazones with nitro-substituted aromatic rings, confirming the robustness of this methodology.

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